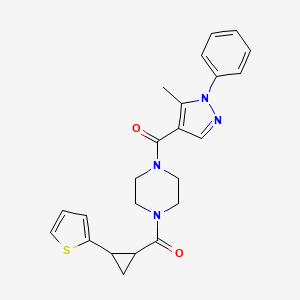
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone represents a complex structure that combines pyrazole and piperazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
IUPAC Name: (5-methyl-1-phenylpyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
Molecular Formula: C_{20}H_{22}N_{4}O_{1}S
Molecular Weight: 366.48 g/mol
CAS Number: 153863-35-5
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components. Pyrazole derivatives are often associated with various pharmacological effects, including:
- Antimicrobial Activity: Many pyrazole derivatives exhibit significant antibacterial and antifungal properties. The incorporation of piperazine and thiophene may enhance these effects due to their own biological activities.
- CNS Activity: Compounds containing piperazine rings are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant activities.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various enzymes, potentially leading to anti-inflammatory and analgesic effects.
- Receptor Modulation: The piperazine moiety can interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Antioxidant Activity: Some studies suggest that compounds with thiophene rings may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or structural analogs:
Antimicrobial Studies
A study by Faid et al. reported on the synthesis of pyrazole derivatives showing potent antibacterial and antifungal activities. The inclusion of a thiophene moiety was found to enhance the antimicrobial efficacy compared to analogous compounds lacking this feature .
CNS Activity
Research published in the Open Pharmaceutical Sciences Journal highlighted the neuropharmacological potential of piperazine-containing pyrazole derivatives. These compounds were evaluated for their anxiolytic effects in animal models, demonstrating significant reductions in anxiety-like behaviors .
Antioxidant Properties
A recent investigation into thiophene-based compounds indicated that they possess considerable antioxidant activity, which may synergistically enhance the protective effects of the pyrazole component against cellular damage .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
[4-(5-methyl-1-phenylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-20(15-24-27(16)17-6-3-2-4-7-17)23(29)26-11-9-25(10-12-26)22(28)19-14-18(19)21-8-5-13-30-21/h2-8,13,15,18-19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTTYFULWOGXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













